molecular formula C10H17Cl2N3OS B1379086 1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride CAS No. 1426290-65-4

1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride

Cat. No. B1379086
CAS RN: 1426290-65-4
M. Wt: 298.2 g/mol
InChI Key: HVOZXXQGZMVGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-1,3-thiazol-4-yl)methylazepan-4-one dihydrochloride (AMT-dihydrochloride) is an organic compound that is widely used in scientific research. It is a synthetic compound that has a variety of applications in laboratory experiments and is used to study biochemical and physiological processes. AMT-dihydrochloride has a unique structure that allows it to interact with proteins and enzymes in a specific way, making it a useful tool for scientific investigation.

Scientific Research Applications

Synthesis and Structural Transformations

Research has focused on the formation and transformation of heterocyclic structures, such as thiazoles and azepines, through reactions with organometallic reagents and superbases. For instance, the reaction of benzylsulfanyl-substituted 2-aza-1,3,5-trienes with potassium tert-butoxide or lithium diisopropylamide leads to the concurrent formation of 4,5-dihydro-3H-azepine and 4,5-dihydro-1,3-thiazole derivatives, showcasing the versatility of these reactions in generating complex heterocyclic systems (Shagun & Nedolya, 2015). Further developments in these reactions have highlighted the competitive formation of new 4,5-dihydro-1,3-thiazoles and azepines, emphasizing the potential for creating polyfunctionalized heterocycles (Nedolya et al., 2015).

Novel Heterocyclic Compounds Synthesis

The synthesis of novel heterocyclic compounds, including thiazolines, thiazolo-fused six- and seven-membered nitrogen heterocycles, and spiro[indoline-3,7′-pyrrolo[1,2-a]azepines], has been reported, demonstrating the chemical versatility of thiazole derivatives in constructing complex molecular architectures (Yang et al., 2015). These synthetic methodologies enable the creation of compounds with potential biological activities, including anticancer properties (Al-adilee & Hessoon, 2019).

Biological Activities and Applications

Several studies have explored the biological activities of thiazole derivatives, focusing on their anticancer and antitumor potentials. For example, the synthesis and antitumor activity evaluation of heterocyclic compounds incorporating the isoxazole moiety have been conducted, highlighting the potential of these compounds in cancer treatment (Hamama et al., 2017). Additionally, the development of anticancer and antidiabetic spirothiazolidine analogs demonstrates the broad spectrum of biological activities associated with thiazole derivatives (Flefel et al., 2019).

Biochemical Analysis

Biochemical Properties

1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in this compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, this compound can bind to proteins involved in cell signaling pathways, such as kinases and phosphatases, altering their phosphorylation status and downstream signaling events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect gene expression by interacting with transcription factors and epigenetic regulators, resulting in altered expression of genes involved in cell cycle regulation, stress responses, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and chromatin modifiers, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function . This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or oxidative conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered cell proliferation rates, increased oxidative stress, and changes in metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can exert beneficial effects, such as enhanced antioxidant activity and improved cellular function . At high doses, it can induce toxic or adverse effects, including oxidative damage, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity . These findings highlight the importance of dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can affect metabolite levels by altering the expression of genes encoding metabolic enzymes and transporters . These interactions can lead to changes in cellular energy production, redox balance, and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with DNA and chromatin modifiers to regulate gene expression . Similarly, its localization to mitochondria can influence mitochondrial function and cellular energy production .

properties

IUPAC Name

1-[(2-amino-1,3-thiazol-4-yl)methyl]azepan-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c11-10-12-8(7-15-10)6-13-4-1-2-9(14)3-5-13;;/h7H,1-6H2,(H2,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOZXXQGZMVGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCN(C1)CC2=CSC(=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride
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1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride

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